4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine
CAS No.: 2640845-78-7
Cat. No.: VC11858827
Molecular Formula: C17H22N4OS
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640845-78-7 |
|---|---|
| Molecular Formula | C17H22N4OS |
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | 4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methyl-2-methylsulfanylpyrimidine |
| Standard InChI | InChI=1S/C17H22N4OS/c1-13-11-16(19-17(18-13)23-3)21-9-7-20(8-10-21)14-5-4-6-15(12-14)22-2/h4-6,11-12H,7-10H2,1-3H3 |
| Standard InChI Key | JDELTVALGSNRHG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=CC(=CC=C3)OC |
| Canonical SMILES | CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=CC(=CC=C3)OC |
Introduction
Chemical Formula and Molecular Weight
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Molecular Formula:
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Molecular Weight: Approximately 318.44 g/mol
Structural Features
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The compound consists of:
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A pyrimidine core substituted at the 2nd position with a methylsulfanyl group.
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A piperazine ring attached at the 4th position of the pyrimidine, which is further functionalized with a 3-methoxyphenyl group.
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A methyl group at the 6th position of the pyrimidine ring.
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Key Functional Groups
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Pyrimidine Ring: A heterocyclic aromatic ring providing rigidity and electron-rich properties.
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Piperazine Substituent: Adds flexibility and potential bioactivity.
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Methoxy Group (-OCH₃): Enhances lipophilicity and may influence binding interactions.
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Methylsulfanyl Group (-SCH₃): Contributes to hydrophobicity and electronic effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Below is a general outline:
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Formation of the Pyrimidine Core:
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Starting from precursors like acetamidine hydrochloride and thiourea derivatives, cyclization reactions yield substituted pyrimidines.
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Introduction of the Piperazine Substituent:
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Nucleophilic substitution reactions are used to attach the piperazine group to the pyrimidine ring.
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Functionalization with Methoxyphenyl Group:
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The piperazine is further functionalized using electrophilic aromatic substitution or coupling reactions.
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Addition of Methylsulfanyl Group:
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The methylsulfanyl group is introduced via thiolation reactions using methylthiolating agents.
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Research Findings
While direct studies on this compound are scarce, related compounds in the literature provide insights:
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Antimicrobial Activity:
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CNS Applications:
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Synthetic Versatility:
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